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molecular formula C2H10Cl2N2 B1623174 1,1-Dimethylhydrazine dihydrochloride CAS No. 55484-54-3

1,1-Dimethylhydrazine dihydrochloride

Cat. No. B1623174
M. Wt: 133.02 g/mol
InChI Key: PSGNJXUKKFEIAH-UHFFFAOYSA-N
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Patent
US08541428B2

Procedure details

To the suspension of phthalic anhydride (62.5 mmol) in toluene (500 ml), N,N-dimethyl hydrazine dihydrochloride (50 mmol) and diethyl-phenyl-amine (90 mmol) were added. The reaction mixture was refluxed for 18 hours while removing the formed water via a Dean-Stark trap. Then, toluene was evaporated under reduced pressure and the resulting crude was purified on silica gel chromatography with (1:5) EtOAc:dichloromethane, to give the desired product in 85% yield.
Quantity
62.5 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
90 mmol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[O:6][C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.Cl.Cl.[CH3:14][N:15]([CH3:17])[NH2:16].C(N(CC)C1C=CC=CC=1)C>C1(C)C=CC=CC=1>[CH3:14][N:15]([CH3:17])[N:16]1[C:4](=[O:5])[C:3]2[C:2](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:1]1=[O:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
62.5 mmol
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
50 mmol
Type
reactant
Smiles
Cl.Cl.CN(N)C
Name
Quantity
90 mmol
Type
reactant
Smiles
C(C)N(C1=CC=CC=C1)CC
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
while removing the formed water via a Dean-Stark trap
CUSTOM
Type
CUSTOM
Details
Then, toluene was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting crude was purified on silica gel chromatography with (1:5) EtOAc

Outcomes

Product
Name
Type
product
Smiles
CN(N1C(C2=CC=CC=C2C1=O)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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